molecular formula C6H7BrN2O B102293 5-Bromo-2-ethoxypyrimidine CAS No. 17758-11-1

5-Bromo-2-ethoxypyrimidine

Cat. No.: B102293
CAS No.: 17758-11-1
M. Wt: 203.04 g/mol
InChI Key: GNSREVHIXMTHFA-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it serves as a building block for the synthesis of compounds with potential therapeutic properties. It is used in the study of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives are explored for applications in materials science and nanotechnology .

Safety and Hazards

5-Bromo-2-ethoxypyrimidine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and calling a poison center or doctor if unwell .

Future Directions

While the specific future directions for 5-Bromo-2-ethoxypyrimidine are not detailed in the retrieved sources, it is noted that this compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, it is likely to continue being used in various research and development activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxypyrimidine typically involves the bromination of 2-ethoxypyrimidine. One common method includes the reaction of 2-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling and disposal of bromine and other reagents to meet safety and environmental regulations .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxypyrimidine is largely dependent on its use as an intermediate in chemical reactions. It acts as a substrate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The bromine atom at the 5-position is particularly reactive, making it a key site for nucleophilic attack or palladium-catalyzed coupling .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The ethoxy group at the 2-position provides different steric and electronic effects compared to methoxy or hydroxyl groups, influencing its behavior in chemical reactions .

Properties

IUPAC Name

5-bromo-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSREVHIXMTHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586045
Record name 5-Bromo-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-11-1
Record name 5-Bromo-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-pyrimidine (5.0 g, 25 mmol) is dissolved in ethanol (55 mL) and sodium ethylate (1.81 g, 26.6 mmol) is added in portions. The reaction mixture is stirred for 15 hours at ambient temperature. When the reaction is complete, the solvent is evaporated off, water (200 mL) is added, and then the reaction mixture is extracted with dichloromethane (2×100 mL). The organic phase is dried over Na2SO4, and then evaporated to dryness to yield 5-bromo-2-ethoxy-pyrimidine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Bromo-2-ethoxypyrimidine in the synthesis of 5-(perfluoroalkyl)pyrimidines?

A: this compound serves as a key starting material in the synthesis of 5-(perfluoroalkyl)pyrimidines []. The research demonstrates its reactivity with perfluoroalkyl iodides in the presence of copper bronze, leading to the formation of 5-perfluoroalkyl derivatives. This reaction highlights the versatility of this compound as a building block in organic synthesis, particularly for introducing perfluoroalkyl groups into pyrimidine scaffolds.

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